6-Carboxy-X-rhodamine, succinimidyl ester

FRET protease assays fluorescence quenching

Mixed-isomer 5(6)-ROX SE causes doubled HPLC peaks and confounds base-calling in sequencing. 6-ROX SE, the single 6-isomer, eliminates this variability. - Isomer-specific for nucleotide labeling; avoids peak doubling artifacts in automated DNA sequencing. - Quantum yield 0.94-1.0 ensures high signal per incorporated terminator; ex/em 575-580/600-610 nm fits standard red channel. - Batch-to-batch consistency with HPLC purity ≥90% and single-isomer certification for regulated diagnostic probe manufacturing.

Molecular Formula C37H33N3O7
Molecular Weight 631.7 g/mol
CAS No. 216699-36-4
Cat. No. B1362070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxy-X-rhodamine, succinimidyl ester
CAS216699-36-4
Molecular FormulaC37H33N3O7
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7
InChIInChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(36(43)44)26(19-22)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2
InChIKeyKWADUASJUMATIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-ROX SE – Single-Isomer Amine-Reactive Fluorophore


6-Carboxy-X-rhodamine, succinimidyl ester (6-ROX, SE; CAS 216699-36-4) is the purified 6-isomer amine-reactive NHS ester of the X-rhodamine (Rhodamine 101) fluorophore class, exhibiting excitation/emission maxima of 578 nm/604 nm in aqueous buffer with a molar extinction coefficient of 82,000 cm⁻¹M⁻¹ and quantum yield of 0.94 . Unlike mixed isomer (5(6)-ROX) preparations, this single-isomer form provides defined, reproducible conjugation chemistry for primary amine-containing biomolecules including oligonucleotides, peptides, and proteins .

Workflow Amine-reactive NHS ester labeling
Selection Single-isomer purity for reproducible conjugates
Use Context DNA sequencing, qPCR reference, and oligonucleotide probe labeling

Why Generic Substitutes Fail for 6-ROX SE


Procurement decisions for amine-reactive red fluorophores cannot rely on generic class-level assumptions. The 6-ROX single isomer differs from the commonly available 5(6)-ROX mixed isomer mixture in conjugate homogeneity and from TAMRA and Texas Red in spectral separation, FRET quenching capacity, and photostability. Critically, the minor positional difference between 5-ROX and 6-ROX isomers significantly affects the biological properties of the resulting conjugates, and failing to separate these isomers results in doubled labeled products on HPLC or electrophoresis [1]. Additionally, 6-ROX, SE exhibits approximately 50% relative instability compared to other rhodamines, requiring stringent storage protocols that impact procurement and inventory management .

6-ROX SE
5(6)-ROX SE (mixed)
Variable isomer ratio may cause conjugate peak doubling; batch-dependent HPLC profiles limit quantitative workflow reproducibility.
6-ROX SE
5-ROX SE
Positional isomer divergence: reported preference for nucleotide vs. protein labeling; conjugate biological properties may differ despite identical spectra.
6-ROX SE
Alexa Fluor 568
Spectral overlap masks a reported quantum-yield gap; lower brightness per labeled molecule may reduce signal in low-abundance detection contexts.

Quantitative Evidence: 6-ROX SE vs. Comparators


HPLC Peak Doubling Eliminated vs. Mixed-Isomer 5(6)-ROX SE

In a standardized FRET peptide quenching assay measuring quenching capacity (calculated as the ratio of fluorescence intensity of the unquenched donor to that of the FRET pair), 6-ROX demonstrated a quenching capacity of 4.4, which is 4-fold higher than TAMRA's quenching capacity of 1.1 under identical experimental conditions [1]. FRET efficiency for ROX was measured at 60.9%, substantially exceeding TAMRA's 14.5% FRET efficiency in the same study [1].

HPLC Peak Resolution
Head-to-head
Single defined peak vs. doubled peaks; batch isomer ratio 3:1 to 6:1 eliminated
Supports unambiguous conjugate characterization and lot-consistent purity assessment.
Mixed-isomer product adds re-validation burden per batch in quantitative workflows.
FRET protease assays fluorescence quenching

Isomer-Specific Conjugation: 6-ROX vs. 5-ROX

Mixed 5(6)-ROX isomer preparations yield two distinct conjugated species that resolve as separate peaks on HPLC or electrophoresis, effectively doubling the number of labeled products and compromising analytical resolution [1][2]. The purified 6-ROX single isomer eliminates this heterogeneity. Both 5-ROX and 6-ROX single isomers are specified at ≥95% purity by HPLC, but the choice between them is application-dependent: 5-ROX is preferred for protein/peptide labeling, while 6-ROX is predominantly used for nucleotide labeling and DNA sequencing applications .

Isomer-Specific Conjugation
Class-level inference
6-ROX preferred for nucleotides/sequencing; 5-ROX for peptides/proteins
Conjugate biological properties may shift with positional isomer; application context is determinant.
Multiple technical sources report divergent performance despite indistinguishable spectra.
HPLC oligonucleotide labeling conjugate purification

Higher Quantum Yield vs. Alexa Fluor 568

6-ROX, SE exhibits excitation/emission maxima of 578/604 nm, representing a significant red-shift relative to TAMRA NHS ester (557/583 nm) [1]. This ~21 nm excitation separation and ~21 nm emission separation enables simultaneous use with FAM and TAMRA in three-color multiplex detection without substantial spectral crosstalk [2]. ROX and Texas Red both operate in the red spectral region (emission peaks at 610-670 nm) with low instrumental background interference, making them particularly suitable for triplex and higher-order multiplex assays [2].

Quantum Yield vs. AF568
Cross-study comparable
Φ 0.94 (6-ROX SE) vs. Φ 0.69 (Alexa Fluor 568), aqueous pH 7.0
Reported higher signal per labeled molecule supports low-abundance detection review.
Brightness advantage (ε × Φ) may reduce reagent use or improve detection limits.
multiplex qPCR spectral unmixing multicolor detection

Superior Spectral Separation for Multiplex qPCR

Commercial single-isomer 6-ROX, SE is supplied at ≥95% purity by HPLC, matching the purity specification of 5-ROX (also ≥95% by HPLC) but eliminating the isomeric heterogeneity of mixed 5(6)-ROX preparations . Vendors explicitly note that for complicated biological applications where reproducibility is more critical than material cost, the minor positional difference between 5-ROX and 6-ROX may significantly affect biological properties of the underlying conjugates, making single-isomer material the preferred procurement option .

Multiplex qPCR Positioning
Cross-study comparable
Emission 600–610 nm, dedicated ROX channel; avoids Cy5/far-red overlap vs. Texas Red
Enables passive reference normalization without spectral compensation in standard qPCR instruments.
Instrument-specific ROX channel (575–620 nm) matched; 50–500 nM typical working concentration.
quality control reproducibility batch-to-batch consistency

Lower Hydrolytic Stability and Storage Requirements

Patent US20090017115A1 (Tan et al., 2009) specifically claims the use of 6-carboxy-X-rhodamine, succinimidyl ester (6-ROX, SE) as one of multiple luminophores that can be simultaneously entrapped inside silica nanoparticles at controlled ratios, with desirable sizes and required surface functionality, for multiplexed signaling and optical encoding applications [1]. This patent-level validation distinguishes 6-ROX, SE from generic red fluorophores not specifically optimized or validated for controlled-ratio nanoparticle encoding.

Hydrolytic Stability
Cross-study comparable
−20°C desiccated, light-protected; shelf life limited to months for some lots
Requires cold-chain procurement and fresh solution preparation; stability profile mandates just-in-time ordering.
Stabilized analog 6-ROXtra SE available for workflows prioritizing handling robustness.
multiplexed signaling nanoparticles optical encoding

Optimal Applications for 6-ROX SE


DNA Sequencing with Charge-Modified ddNTPs

6-ROX, SE-labeled peptide substrates provide 4.4-fold higher quenching capacity compared to TAMRA-labeled equivalents (quenching capacity 4.4 vs. 1.1) and FRET efficiency of 60.9% vs. 14.5%, enabling significantly improved signal-to-noise ratios in high-throughput protease inhibitor screening assays [1]. This application is directly supported by quantitative FRET comparison data and is optimal when paired with BHQ-2 quenchers for maximum quenching efficiency.

qPCR ROX Passive Reference Normalization

The 21 nm red-shift of 6-ROX, SE (578/604 nm) relative to TAMRA (557/583 nm) enables unambiguous spectral resolution in three-color multiplex qPCR assays incorporating FAM, TAMRA, and ROX detection channels [1][2]. This spectral separation minimizes crosstalk and eliminates the need for complex compensation algorithms, making 6-ROX, SE the preferred third-channel fluorophore for multiplexed pathogen detection and gene expression panels.

FRET Assays with 6-ROX/5-FAM Pair

Single-isomer 6-ROX, SE eliminates the HPLC peak doubling observed with mixed 5(6)-ROX isomer preparations, providing homogeneous labeled oligonucleotide populations essential for automated DNA sequencing applications [1][2]. The ≥95% HPLC purity specification ensures batch-to-batch consistency, while the 6-isomer is specifically documented as the preferred form for nucleotide labeling and nucleic acid sequencing rather than protein conjugation .

Oligonucleotide Probe Manufacturing for Diagnostics

6-ROX, SE is specifically validated in patent literature for simultaneous entrapment within silica nanoparticles at controlled ratios for multiplexed signaling and optical encoding applications [1]. This industrial application scenario is supported by direct patent claims rather than general fluorescence properties, providing procurement justification for developers of multiplexed diagnostic platforms requiring defined fluorophore ratios and surface functionality.

Application
Selection Property
Validation Focus
Charge-modified ddNTP labeling for DNA sequencing
Single-isomer purity
HPLC conjugate peak uniformity; base-calling accuracy validation
qPCR ROX passive reference normalization
Spectral window 600–610 nm
Inter-well signal normalization review; batch-to-batch reference consistency
FRET-based molecular interaction studies (5-FAM donor)
Spectral overlap and quantum yield
Quantitative FRET efficiency calculations; conjugate population homogeneity
Oligonucleotide probe manufacturing for high-reproducibility assays
Isomer-certified lot consistency
QC release by single conjugate peak; hybridization efficiency and fluorescence intensity reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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